Product packaging for methyl 2-propylhexanoate(Cat. No.:CAS No. 5162-60-7)

methyl 2-propylhexanoate

Cat. No.: B152950
CAS No.: 5162-60-7
M. Wt: 172.26 g/mol
InChI Key: GXHTYYWMPPPKRZ-UHFFFAOYSA-N
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Description

Methyl 2-propylhexanoate (CAS 5162-60-7) is a branched-chain ester that serves as a valuable reagent in organic synthesis and chemical research . This compound, with the molecular formula C 10 H 20 O 2 and a molecular weight of 172.26 g/mol, is the methyl ester of 2-propylhexanoic acid . Its structure features a hexanoic acid backbone with a propyl group attached to the second carbon atom, which significantly influences its physical and chemical properties compared to its linear counterparts .Researchers utilize this compound in various synthetic methodologies and chemical transformations. It can be synthesized via the acid-catalyzed esterification of 2-propylhexanoic acid with methanol . This branched ester is also identified as a component in studies of substrate-ambiguous, yet chiral-specific, enzymes, which are greatly appreciated in biotechnology and synthetic chemistry . Furthermore, the 2-propylhexanoate moiety can act as a ligand in the formation of organometallic complexes, influencing the steric environment and stability around a metal center . Like other compounds in its class, it can undergo typical ester reactions, including hydrolysis, reduction, and transesterification, making it a versatile building block for further chemical exploration .This product is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O2 B152950 methyl 2-propylhexanoate CAS No. 5162-60-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-propylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-4-6-8-9(7-5-2)10(11)12-3/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXHTYYWMPPPKRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90335176
Record name Hexanoic acid, 2-propyl, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90335176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5162-60-7
Record name Hexanoic acid, 2-propyl, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90335176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes to Methyl 2-Propylhexanoate

The synthesis of this compound can be achieved through several distinct chemical pathways. The most common methods involve the direct esterification of its corresponding carboxylic acid or the catalytic carbonylation of olefinic precursors.

Esterification Reactions and Reaction Mechanism Elucidation

The mechanism of Fischer esterification involves several key steps: chemistrysteps.comorganic-chemistry.orglibretexts.orgmasterorganicchemistry.com

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the 2-propylhexanoic acid, which activates the carbonyl carbon, making it a more potent electrophile.

Nucleophilic Attack: A molecule of methanol (B129727) acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.

To drive the equilibrium towards the product side and maximize the yield, an excess of one reactant, typically methanol, is used. chemistrysteps.comlibretexts.org Alternatively, the water produced during the reaction can be removed using methods like azeotropic distillation with a Dean-Stark apparatus. This strategy helps to achieve high conversion rates. Following the reaction, the product can be purified by fractional distillation or column chromatography to achieve high purity.

Table 1: Parameters for Acid-Catalyzed Esterification of 2-Propylhexanoic Acid
ParameterCondition/ValueSource
Reactants2-Propylhexanoic Acid, Methanol
CatalystSulfuric Acid (H₂SO₄) chemistrysteps.com
Temperature60–80°C (Reflux)
Reaction Time8–12 hours
Key StrategyAzeotropic removal of water
Conversion Rate89–92%
Isolated Yield (after distillation)86%
Purity (by GC analysis)97.8%

Preparation of Branched Methyl Esters from Olefinically Unsaturated Precursors

This compound can also be synthesized as a branched (iso) product during the catalytic carbonylation of olefinically unsaturated precursors. google.comchemicalbook.com In this process, an olefin, such as 1-octene (B94956), reacts with carbon monoxide and methanol in the presence of a catalyst system. chemicalbook.comgoogle.com This method, known as hydroesterification, typically produces a mixture of linear (n) and branched (iso) esters. google.comgoogle.com

The catalyst system often consists of a palladium salt, such as bis(acetylacetonato)palladium(II) (Pd(acac)₂), combined with a phosphine (B1218219) ligand. chemicalbook.com The reaction conditions, including temperature and pressure, are optimized to control the total yield and the ratio of linear to branched products (n:iso ratio). google.com While the primary product is often the linear methyl nonanoate (B1231133), this compound is formed as one of the branched isomers, alongside others like methyl 2-methyloctanoate and methyl 2-ethylheptanoate. google.comchemicalbook.com

Table 2: Catalytic Preparation of Methyl Esters from 1-Octene
Temperature (°C)Total Yield of Methyl Esters (%)Yield of Branched Products* (%)n:iso RatioSource
80341.795:5 google.com
100361.895:5 google.com
100985.994:6 google.comchemicalbook.com
120795.593:7 google.com
*Branched products include this compound, methyl 2-methyloctanoate, and methyl 2-ethylheptanoate.

Synthesis of Related Organometallic Complexes

The 2-propylhexanoate moiety can serve as a ligand in the formation of organometallic complexes. americanelements.comgoogle.com Organometallic complexes consist of a central metal atom bonded to one or more organic ligands. libretexts.org The design of these ligands and the reaction parameters are crucial for the stability and reactivity of the resulting complex.

Ligand Design and Coordination Chemistry of 2-Propylhexanoate Moieties

In organometallic chemistry, ligands are generally viewed as electron donors that bind to an electron-accepting metal center. libretexts.org The 2-propylhexanoate group, as a carboxylate anion, can act as a ligand, coordinating to a metal. Carboxylate ligands can bind to metal centers in several ways, most commonly as a monodentate ligand (binding through one oxygen atom) or as a bidentate chelating ligand (binding through both oxygen atoms).

The design of ligands is a key aspect of controlling the properties of a metal complex. Pincer ligands, for example, are a class of tridentate ligands that bind to a metal in a meridional fashion, often leading to high thermal stability in the resulting complexes. rsc.orgresearchgate.net While 2-propylhexanoate itself is not a pincer ligand, the principles of creating a stable coordination sphere by using specific binding groups are broadly applicable. rsc.org The structure of the 2-propylhexanoate ligand, with its branched alkyl chain, can influence the steric environment around the metal center, which in turn affects the complex's stability and catalytic activity.

Stoichiometric and Catalytic Parameters in Complexation Reactions

The synthesis of organometallic complexes involving 2-propylhexanoate moieties typically involves the reaction of a metal salt or another metal precursor with 2-propylhexanoic acid or its salt. Transition metal acyl complexes, which contain an RCO group, are important intermediates in many catalytic cycles, such as carbonylation reactions. wikipedia.org These can be formed through several routes, including the reaction of a low-valent metal center with an acyl chloride or the insertion of carbon monoxide into a metal-alkyl bond. wikipedia.org

The formation of a stable metal-carboxylate complex, such as yttrium(III) 2-propylhexanoate, depends on the stoichiometry of the reactants and the reaction conditions. americanelements.com The specific molar ratio of the 2-propylhexanoate ligand to the metal center is critical in defining the final structure and coordination number of the complex. Catalysts are not always required for the direct reaction between a metal salt and a carboxylic acid, but the choice of solvent and temperature can significantly influence the outcome of the reaction.

Derivatization Strategies and Novel Analog Synthesis

This compound can serve as a starting material or intermediate for the synthesis of various derivatives and novel analogs through common ester transformations. These reactions allow for the modification of the ester functional group to create new molecules with different properties.

Standard derivatization reactions for this compound include:

Hydrolysis: In the presence of an acid or base catalyst and water, the ester can be hydrolyzed back to its parent carboxylic acid (2-propylhexanoic acid) and methanol.

Reduction: The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Transesterification: The methyl group of the ester can be exchanged by reacting with a different alcohol in the presence of an acid or base catalyst, forming a new ester.

Beyond these fundamental transformations, the 2-propylhexanoate structural motif is used as a building block in the synthesis of more complex molecules. For instance, 2-propylhexanoic acid can be used to create derivatives like glycidyl (B131873) 2-propylheptanoate, which is a C10 alkanoic acid glycidyl ester. google.com Similarly, more complex ester analogs such as (2-hydroxy-3-prop-2-enoyloxy)propyl 2-methyl-2-propylhexanoate and (cyclohexanecarbonylamino) 2-propylhexanoate have been synthesized, demonstrating the versatility of this branched-chain structure in creating novel compounds. nih.govnih.gov

Regioselective Acylation Approaches (referencing similar esters)

The synthesis of specific esters, particularly those with branching near the carbonyl group like this compound, requires careful control over the reaction conditions to achieve the desired regioselectivity. While direct literature on the regioselective acylation for the specific synthesis of this compound is sparse, principles can be drawn from studies on similar, more complex esterification reactions, such as the acylation of polyols like sucrose (B13894).

Enzyme-catalyzed acylation of sugars has been a model for understanding and controlling regioselectivity. For instance, in the acylation of sucrose, enzymes like subtilisins (B1170691) exhibit a preference for acylating specific hydroxyl groups. nih.gov The choice of solvent and the structure of the acyl donor (e.g., vinyl esters) significantly influence which hydroxyl group is acylated. nih.gov Hydrophobic solvents and longer acyl chains can alter the substrate's positioning within the enzyme's active site, thereby changing the preferred site of acylation. nih.gov This demonstrates that by modifying reaction parameters, it is possible to direct the acylation to a specific position, a principle that is broadly applicable in organic synthesis.

In non-enzymatic chemical synthesis, regioselectivity can be challenging, especially when multiple reactive sites are present. The Yamaguchi esterification is a method that allows for the formation of esters under mild conditions, and variations of this procedure have been developed to achieve regioselectivity in the synthesis of aliphatic esters. organic-chemistry.org These methods often involve the in situ generation of a mixed anhydride, which then reacts with an alcohol. organic-chemistry.org The steric and electronic properties of the substrates and reagents play a crucial role in determining the outcome of the reaction.

In the context of branched esters like this compound, their formation is sometimes observed as a side product in reactions aimed at producing linear esters. For example, during the palladium-catalyzed methoxycarbonylation of 1-octene to produce methyl nonanoate, a mixture of branched esters including methyl 2-methyloctanoate, methyl 2-ethylheptanoate, and this compound can be formed, albeit in lower yields. chemicalbook.com The ratio of linear to branched (n:iso) products is highly dependent on the catalyst system and reaction conditions. chemicalbook.com

Table 1: Factors Influencing Regioselectivity in Acylation (with reference to sucrose acylation)

Factor Effect on Regioselectivity Example (Sucrose Acylation) Citation
Solvent Affects the solvation of the substrate, influencing its conformation and presentation to the catalyst. More hydrophobic solvents can shift the acylation position by altering how the sucrose molecule fits into the enzyme's binding pocket. nih.gov
Acyl Donor The chain length and structure of the acylating agent can impact steric interactions at the reaction site. Longer chain vinyl esters can modulate regioselectivity by affecting the bond angles between the acyl-enzyme intermediate and the sucrose. nih.gov
Catalyst The nature of the catalyst (enzyme, chemical) and its active site geometry are primary determinants of selectivity. Subtilisin Carlsberg preferentially acylates the 1'-hydroxyl group of sucrose. nih.gov

Structural Modification and Functional Group Interconversions

This compound, as an ester, can undergo a variety of chemical transformations that allow for the modification of its structure and the interconversion of its functional group. These reactions are fundamental in synthetic organic chemistry, enabling the conversion of the ester moiety into other functional groups such as carboxylic acids, alcohols, or amides. solubilityofthings.com

Hydrolysis: The ester can be cleaved back to its constituent carboxylic acid and alcohol. This reaction can be catalyzed by either an acid or a base. Basic hydrolysis, also known as saponification, is an irreversible process that yields the salt of the carboxylic acid (a carboxylate) and methanol. Acid-catalyzed hydrolysis is a reversible equilibrium process. wikipedia.org

Reduction: The ester functional group can be reduced to an alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the ester to two primary alcohols. fiveable.me In the case of this compound, this would yield 2-propylhexan-1-ol (B1619662) and methanol.

Transesterification: This process involves the reaction of an ester with an alcohol in the presence of an acid or base catalyst to produce a different ester. For example, reacting this compound with ethanol (B145695) would yield ethyl 2-propylhexanoate and methanol. This is an equilibrium-controlled process.

Ammonolysis/Aminolysis: Esters can react with ammonia (B1221849) or primary/secondary amines to form amides. This reaction typically requires heat and is often slower than hydrolysis. The reaction of this compound with ammonia would yield 2-propylhexanamide.

These interconversions allow for the use of this compound as a synthetic intermediate for a range of other compounds.

Table 2: Key Functional Group Interconversions of this compound

Transformation Reagents Product(s) Citation
Hydrolysis (Basic) NaOH, H₂O, heat Sodium 2-propylhexanoate + Methanol
Hydrolysis (Acidic) H₃O⁺, heat 2-Propylhexanoic acid + Methanol
Reduction 1. LiAlH₄, 2. H₃O⁺ 2-Propylhexan-1-ol + Methanol fiveable.me
Transesterification Ethanol, H⁺ or EtO⁻ Ethyl 2-propylhexanoate + Methanol
Ammonolysis NH₃, heat 2-Propylhexanamide + Methanol solubilityofthings.com

Advanced Analytical Characterization Techniques

Chromatographic Separation and Detection Methods

The analysis of methyl 2-propylhexanoate, a volatile organic compound (VOC), heavily relies on chromatographic techniques that offer high resolution and sensitivity. These methods are essential for separating the analyte from complex mixtures and providing precise identification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile compounds like this compound. It is frequently utilized for assessing purity and identifying byproducts, such as unreacted 2-propylhexanoic acid or methanol (B129727), during its synthesis. The coupling of a gas chromatograph with a mass spectrometer allows for the separation of volatile components in a sample followed by their individual detection and identification based on their mass-to-charge ratio.

In a typical GC-MS analysis for purity assessment, specific parameters are established to ensure optimal separation and detection. For instance, a non-polar column like a DB-5MS is often employed. The temperature of the GC oven is programmed to ramp up gradually, which allows for the sequential elution of compounds based on their boiling points and interactions with the stationary phase. The mass spectrometer then fragments the eluted molecules and generates a unique mass spectrum, which acts as a chemical fingerprint for identification. The NIST Mass Spectrometry Data Center provides reference mass spectra for this compound, which can be used for library matching and confirmation. nih.gov

One key parameter in gas chromatography is the Kovats Retention Index (RI), a relative measure of retention time that is less dependent on operational variables than the absolute retention time. For this compound, the experimental Kovats Retention Index on a semi-standard non-polar column is reported as 1061. nih.gov This value is instrumental in its identification when analyzing complex mixtures.

Table 1: GC-MS Parameters for Purity Assessment of this compound

ParameterValueSource
Column DB-5MS (30 m × 0.25 mm × 0.25 µm)
Oven Program 50°C (2 min) → 10°C/min → 280°C
Kovats RI (non-polar) 1061 nih.gov

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS

For the analysis of volatile compounds within a solid or liquid matrix, Headspace Solid-Phase Microextraction (HS-SPME) is a powerful, solvent-free sample preparation technique that is often coupled with GC-MS. frontiersin.orgmdpi.comchromatographyonline.com SPME involves the use of a fiber coated with a sorbent material, which is exposed to the headspace (the gas phase above the sample) to adsorb and concentrate volatile analytes. chromatographyonline.comd-nb.info This method integrates sampling, extraction, and concentration into a single step. chromatographyonline.com

The selection of the fiber coating is critical and depends on the polarity and volatility of the target analytes. For broad-spectrum analysis of volatiles, including esters like this compound, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective. frontiersin.orgmdpi.comnih.gov Optimization of extraction parameters such as temperature and time is crucial for achieving high sensitivity. frontiersin.orgmdpi.com For example, in the analysis of volatile compounds in cheese, an extraction temperature of 50°C for 60 minutes was found to be optimal. mdpi.com This technique is particularly advantageous for its simplicity, efficiency, and minimal sample preparation requirements, making it suitable for the rapid screening of this compound in various samples. frontiersin.orgchromatographyonline.com

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) with Time-of-Flight Mass Spectrometry (TOFMS)

When analyzing highly complex samples containing numerous volatile compounds, conventional one-dimensional GC-MS may suffer from insufficient peak resolution. plos.org Comprehensive Two-Dimensional Gas Chromatography (GC×GC) offers a significant enhancement in separation power and sensitivity. plos.orgnih.govgcms.cz This technique utilizes two different capillary columns connected in series by a modulator. nih.gov Co-eluting compounds from the first-dimension column are trapped by the modulator and then rapidly re-injected onto the second-dimension column, which has a different stationary phase, providing an additional layer of separation. gcms.cznih.gov

The coupling of GC×GC with a Time-of-Flight Mass Spectrometer (TOFMS) is particularly powerful. TOFMS offers high-speed data acquisition, which is necessary to capture the very narrow peaks (tens to hundreds of milliseconds) generated by the second-dimension column, and provides high-quality mass spectra free from the spectral skewing that can occur with slower scanning mass spectrometers. gcms.czmdpi.com This combination allows for the detection and identification of a much larger number of volatile compounds compared to conventional GC-MS. nih.gov The structured nature of GC×GC chromatograms, where chemically similar compounds appear in distinct clusters, can further aid in the identification of unknowns. plos.orggcms.cz This enhanced resolution is critical for distinguishing this compound from its isomers and other structurally similar esters that may be present in a sample.

Retention Time Locking (RTL) in GC-MS for Compound Screening

Reproducibility of retention times is critical for reliable compound identification, especially in high-throughput screening applications. researchgate.netresearchgate.net Retention Time Locking (RTL) is a software-driven method, notably available on Agilent systems, that adjusts the carrier gas pressure electronically to ensure that a specific target compound elutes at a constant, "locked" retention time across different instruments or after column maintenance. researchgate.netpsu.edu

The process involves creating a calibration file by running a standard at several different inlet pressures. gcms.cz The software then calculates the precise pressure required to achieve the locked retention time for the target compound. gcms.cz This technique allows for the creation of robust analytical methods and searchable databases. researchgate.net By locking the retention time of this compound, analysts can rapidly screen samples for its presence by comparing the resulting chromatogram to a reference. This method significantly enhances laboratory productivity and the reliability of compound identification without the need for constant recalibration. researchgate.netpsu.edu

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) for Volatile Profiling

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) is an emerging and powerful technique for the analysis of VOCs. researchgate.netrsc.org It combines the high-resolution separation of gas chromatography with the rapid, orthogonal separation provided by ion mobility spectrometry. chromatographyonline.com After compounds elute from the GC column, they are ionized and enter a drift tube. Inside the tube, an electric field propels the ions towards a detector, and they are separated based on their size, shape, and charge—their ion mobility. chromatographyonline.com

This technique provides a two-dimensional separation, plotting GC retention time against IMS drift time, which significantly increases the analytical selectivity compared to either technique alone. researchgate.net GC-IMS is known for its high sensitivity and ability to operate at ambient pressure. chromatographyonline.com It is particularly effective for creating a "fingerprint" or volatile profile of a complex sample. This approach has been successfully applied to differentiate food products like donkey meat and oysters based on their VOC profiles, which include various esters. kosfaj.orgmdpi.com Therefore, GC-IMS represents a highly promising tool for the rapid and sensitive detection and characterization of this compound in complex matrices.

Spectroscopic Elucidation and Structural Confirmation

While chromatography is used for separation and initial identification, spectroscopic techniques are indispensable for the definitive elucidation and confirmation of a compound's molecular structure.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are key techniques for the structural characterization of this compound.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. For this compound, ¹H NMR would confirm the presence of the methyl ester group with a characteristic singlet peak around 3.6 ppm. The various methylene (B1212753) (CH₂) and methyl (CH₃) groups of the propyl and hexanoate (B1226103) chains would produce distinct signals with specific chemical shifts and splitting patterns, allowing for the complete assignment of the proton environment. docbrown.infolibretexts.org ¹³C NMR would show a characteristic peak for the carbonyl carbon of the ester at approximately 170 ppm, along with signals for the other unique carbon atoms in the structure.

IR Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit a strong, characteristic absorption band for the ester carbonyl group (C=O) stretch around 1740 cm⁻¹. Another significant absorption would be the C-O stretching vibration, typically found near 1200 cm⁻¹. The presence of C-H stretching vibrations from the alkyl chains would also be evident. docbrown.info Public databases like PubChem provide access to reference IR spectra for this compound. nih.govnih.gov

Table 2: Key Spectroscopic Data for this compound

TechniqueFeatureCharacteristic Signal/RegionSource
¹H NMR Methyl ester protons (-OCH₃)~3.6 ppm (singlet)
¹³C NMR Carbonyl carbon (C=O)~170 ppm
IR Spectroscopy Ester C=O stretch~1740 cm⁻¹
IR Spectroscopy Ester C-O stretch~1200 cm⁻¹

Together, these advanced analytical techniques provide a comprehensive toolkit for the unambiguous identification, quantification, and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR are employed to map out the carbon-hydrogen framework of the molecule.

In ¹H NMR spectroscopy, the chemical environment of each proton is analyzed. For this compound, the spectrum would exhibit distinct signals corresponding to the different sets of protons. The methyl ester protons typically appear as a singlet around 3.6 ppm. The protons on the alkyl chains will show characteristic splitting patterns (e.g., triplets, sextets, multiplets) and integrations that correspond to the number of protons in each environment. docbrown.infodocbrown.info

¹³C NMR spectroscopy provides information about the carbon skeleton. The carbonyl carbon of the ester group is readily identifiable by its characteristic downfield shift, typically appearing around 170 ppm. The carbon of the methoxy (B1213986) group and the various carbons of the hexanoate and propyl chains will each have distinct chemical shifts, allowing for a complete assignment of the carbon framework. docbrown.infodocbrown.info

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (ppm) Multiplicity Assignment
~3.6 Singlet -OCH₃
~2.2 Multiplet -CH(C₃H₇)-

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm) Assignment
~170 C=O
~51 -OCH₃
~45 -CH(C₃H₇)-

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elucidating the fragmentation pattern of this compound. The molecular ion peak ([M]⁺) in the mass spectrum will correspond to the molecular weight of the compound, which is 172.26 g/mol . nih.gov

Electron ionization (EI) is a common method used in MS, which causes the molecule to fragment in a predictable manner. The fragmentation pattern provides a "fingerprint" that helps to confirm the structure. Key fragmentation pathways for esters include cleavage of the bond next to the carbonyl group (alpha-cleavage) and rearrangements like the McLafferty rearrangement. libretexts.org For this compound, characteristic fragments would arise from the loss of the methoxy group (-OCH₃) or parts of the alkyl chains. docbrown.infojst.go.jp The analysis of these fragment ions allows for the precise identification of the compound. msu.edu

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

m/z Possible Fragment Ion
172 [C₁₀H₂₀O₂]⁺ (Molecular Ion)
141 [M - OCH₃]⁺
115 [M - C₄H₉]⁺
88 McLafferty Rearrangement Product
71 [C₅H₁₁]⁺
57 [C₄H₉]⁺

Catalytic Applications and Reaction Mechanisms

Role as Ligands in Catalytic Systems

While methyl 2-propylhexanoate itself is primarily a subject of study in organic synthesis and as a fragrance component, its corresponding carboxylate, 2-propylhexanoate, can form complexes with metals that have significant catalytic properties. Cerium complexes, in particular, have been investigated for their catalytic prowess.

Cerium compounds are notable for their accessible Ce³⁺/Ce⁴⁺ redox couple, which makes them valuable in a variety of chemical transformations. osti.gov Cerium(III) tris(2-propylhexanoate) is a cerium(III) salt that has been explored for its potential in catalytic applications, including oxidation reactions. ontosight.ai The lipophilic nature of the 2-propylhexanoate ligands enhances the solubility of the cerium salt in organic media, which is advantageous for homogeneous catalysis. These complexes can act as catalysts in various organic reactions, leveraging the ability of the cerium ion to cycle between its +3 and +4 oxidation states. ontosight.ai

The catalytic activity of cerium complexes is fundamentally linked to the reversible redox chemistry between the trivalent (Ce³⁺) and tetravalent (Ce⁴⁺) oxidation states. osti.gov The efficiency of this redox cycling can be influenced by the ligand framework surrounding the cerium ion. In many cases, oxidation reactions are limited by the steric bulk around the metal ion, which can create a high energy barrier for electron transfer. osti.gov

Research into cerium complexes with various ligands has shown that the secondary coordination sphere can modulate the electronic structure at the cerium center. rsc.org For instance, the nature of alkali metal cations in heterobimetallic cerium complexes can dictate whether the cerium(III) center is oxidized. rsc.org Although detailed mechanistic studies specifically on cerium(III) 2-propylhexanoate are not extensively documented in the provided results, the general principles suggest that the 2-propylhexanoate ligands would play a crucial role in stabilizing the cerium ion in its different oxidation states and influencing the kinetics of the catalytic cycle. The design of the ligand can facilitate the electron transfer process, which is a key step in many cerium-catalyzed organic transformations. osti.gov

Potential in Polymerization and Other Organic Reactions

The applications of cerium carboxylates, such as cerium(III) 2-propylhexanoate, extend to polymerization reactions. ontosight.ai In this context, they can act as initiators or catalysts. For instance, glycidyl (B131873) esters of C10 alkanoic acids, which include structures like glycidyl 4-methyl-2-propylhexanoate, are known to be involved in polymer-analogous reactions. google.com

As a chemical entity, this compound serves as a reagent in organic synthesis. It can undergo several fundamental chemical reactions. For example, it can be hydrolyzed back to 2-propylhexanoic acid and methanol (B129727) in the presence of an acid or base catalyst. It can also be reduced to the corresponding alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or undergo transesterification with other alcohols to form different esters.

Biocatalytic Synthesis and Enzymatic Transformations

Biocatalysis offers an environmentally benign alternative to traditional chemical synthesis for producing esters. Enzymes, particularly lipases, are widely used for their high selectivity and ability to function under mild reaction conditions.

In biological systems, such as fruits, the characteristic aroma is often due to a complex mixture of volatile compounds, including esters. nih.gov The biosynthesis of these esters involves several enzymatic pathways. Straight-chain and branched-chain esters are synthesized from precursors derived from fatty acid and amino acid metabolism. nih.gov

The general pathway for ester formation involves two key steps:

Alcohol Formation : Aldehydes, which are formed from the breakdown of fatty acids via the lipoxygenase (LOX) pathway or from amino acids, are reduced to their corresponding alcohols by alcohol dehydrogenase (ADH). nih.gov

Esterification : The final step is the condensation of an alcohol with an acyl-CoA (an activated form of a carboxylic acid), a reaction catalyzed by alcohol acyltransferase (AAT). nih.gov

For this compound, the precursors would be methanol and 2-propylhexanoyl-CoA. While specific pathways for this branched-chain ester are not detailed, the general mechanism provides a framework for its potential biosynthesis. The study of apple aromas, for instance, has identified numerous esters, including various hexanoates, underscoring the capability of biological systems to produce a wide array of such compounds. nih.govmdpi.com

To enhance the efficiency of enzymatic esterification, modern techniques such as microwave irradiation have been explored. nih.govmdpi.com Microwave-assisted enzymatic synthesis can significantly reduce reaction times and improve yields compared to conventional heating methods. mdpi.com The microwaves are thought to influence polar molecules, leading to faster reorientation and increased collisions, which can induce favorable conformational changes in the lipase (B570770) structure, making the active site more accessible to substrates. nih.govmdpi.com

This methodology has been successfully applied to the synthesis of various esters:

Geranyl Esters : In a solvent-free system, the microwave-assisted synthesis of geranyl hexanoate (B1226103) using Lipozyme 435 lipase achieved a 99% conversion in just 30 minutes. nih.gov

Emollient Esters : The production of isopropyl myristate (IPM) and isopropyl palmitate (IPP) using a lipase catalyst under microwave radiation achieved conversions of over 94%. nih.gov

Glucose Oleate : The enzymatic synthesis of this fatty acid sugar ester in a biphasic ionic liquid system reached 90% conversion in 30 minutes under microwave irradiation. asianpubs.org

These examples demonstrate that microwave-assisted lipase-catalyzed esterification is a potent and sustainable method for producing esters. nih.gov This approach holds significant promise for the efficient synthesis of this compound.

Interactive Data Table: Microwave-Assisted Enzymatic Ester Synthesis

The following table summarizes the reaction conditions and outcomes for the synthesis of various esters using microwave-assisted enzymatic methods, as referenced in the text.

Ester ProductEnzymeSubstratesReaction TimeConversion RateReference
Geranyl HexanoateLipozyme 435Geraniol, Hexanoic Acid derivative30 min99% nih.gov
Isopropyl MyristateLipaseMyristic Acid, IsopropanolNot specified94.6% nih.gov
Isopropyl PalmitateLipasePalmitic Acid, IsopropanolNot specified94.1% nih.gov
Glucose OleateNovozym 435D-(+)-glucose, Oleic Acid30 min90% asianpubs.org
Ethyl LaurateLipaseLauric Acid, Ethanol (B145695)10 min98% mdpi.com

Enzyme Kinetics and Modulation of Enzymatic Activities in Various Media

The enzymatic reactions involving this compound, primarily its synthesis and hydrolysis, are predominantly catalyzed by lipases (triacylglycerol ester hydrolases, EC 3.1.1.3) and other esterases. While specific kinetic data such as Michaelis-Menten constants (K(m)) and maximum reaction velocities (V({max})) for this compound are not extensively documented in publicly available research, the principles of enzyme kinetics for structurally similar branched-chain esters provide a strong framework for understanding its behavior.

The kinetics of enzymatic reactions with this compound are significantly influenced by its molecular structure, particularly the steric hindrance presented by the propyl group at the (\alpha)-carbon. This branching near the ester linkage can affect the binding affinity of the substrate to the enzyme's active site and the subsequent catalytic steps.

Research on the kinetic resolution of analogous branched-chain fatty acid methyl esters highlights the impact of molecular structure on enzyme activity and enantioselectivity. For instance, studies on the transesterification of 4-methylhexanoic acid methyl ester and 4-methyloctanoic acid methyl ester have demonstrated that lipases exhibit varied efficiencies and stereopreferences. tandfonline.com

Table 1: Enantiomeric Ratios (E) for the Kinetic Resolution of Branched-Chain Fatty Acid Methyl Esters via Transesterification. tandfonline.com
SubstrateEnzymeEnantiomeric Ratio (E)Favored Enantiomer
4-Methylhexanoic acid methyl esterRhizomucor miehei lipase2S
4-Methylhexanoic acid methyl esterCandida antarctica lipase B (CALB)5R
4-Methyloctanoic acid methyl esterRhizomucor miehei lipaseUnselective-
4-Methyloctanoic acid methyl esterCandida antarctica lipase B (CALB)8R
The enantiomeric ratio (E) is a measure of the enzyme's ability to distinguish between two enantiomers. A higher E value indicates greater selectivity.

These findings suggest that an enzyme like Candida antarctica lipase B (CALB) might preferentially catalyze reactions with the R-enantiomer of this compound, and that the size of the alkyl chain can influence selectivity. tandfonline.com Molecular modeling studies have often been used to support these experimental findings, correlating the stereochemical preference of the lipase to the fit of the substrate within the active site. tandfonline.com

The modulation of enzymatic activity is also critically dependent on the reaction medium. The use of organic solvents, or the implementation of solvent-free systems, can significantly alter lipase performance. rsc.org In non-aqueous media, water activity is a crucial parameter that must be controlled, as a certain amount of water is essential for maintaining the enzyme's catalytically active conformation, while excess water can promote the reverse reaction of hydrolysis. rsc.org

Temperature is another key factor for modulating enzymatic activity. For the transesterification of 4-methyloctanoic acid methyl ester with CALB, a decrease in temperature from 45°C to 27°C resulted in a significant increase in the enantiomeric ratio from 8 to 23. tandfonline.com This demonstrates that optimizing reaction conditions is crucial for achieving high selectivity in enzymatic resolutions of branched-chain esters.

Furthermore, studies on the hydrolysis of ketoprofen (B1673614) ester, which also possesses a branched structure, have shown that the addition of surfactants like Tween 80 can significantly enhance both the activity and enantioselectivity of the lipase. nih.gov

In a broader biological context, while lipases and esterases are the primary enzymes for the synthesis and hydrolysis of such esters, other enzymes may also interact with the constituent parts of this compound. For instance, the structurally similar compound valproic acid (2-propylpentanoic acid) is known to be metabolized by acyl-CoA dehydrogenases, and its CoA ester can act as an inhibitor of these enzymes. This suggests a potential, though not directly demonstrated, pathway for the interaction of this compound or its metabolites within cellular metabolic pathways.

Applications in Advanced Materials Science

Integration into Nanoparticle Synthesis

While direct utilization of methyl 2-propylhexanoate as a primary solvent or capping agent in nanoparticle synthesis is not extensively documented in dedicated studies, the principles of nanoparticle formation using organic molecules suggest its potential role. The synthesis of metallic nanoparticles, for instance, often involves the use of organic compounds that can act as reducing and capping agents to control particle size and prevent agglomeration. mdpi.comnih.gov

In a broader context, metal carboxylates, which are derivatives of carboxylic acids like 2-propylhexanoic acid (the precursor to this compound), are employed in the synthesis of nanoparticles. A notable example is the potential use of cerium tris(2-methyl-2-propylhexanoate) in the synthesis of nanoparticles, highlighting the utility of the 2-propylhexanoate structure in creating metal-organic precursors for nanomaterials. ontosight.ai The ester form, this compound, with its specific polarity and steric hindrance, could theoretically be investigated as a medium or a co-ligand in the synthesis of specialized nanoparticles, influencing their morphology and surface properties.

The general mechanism for microbe-mediated nanoparticle synthesis involves several key stages, which can be conceptually applied to synthesis using specific organic molecules.

StageDescription
Metal Ion TrappingThe surface of the synthesizing agent (in this case, potentially the ester) attracts and binds the metal ions from the precursor salt.
BioreductionEnzymatic or chemical reduction of the metal ions to their zero-valent state, leading to the formation of nanoparticle nuclei.
Capping and StabilizationThe organic molecules cap the surface of the newly formed nanoparticles, preventing their aggregation and controlling their final size and shape. nih.gov

Role in Thin Film Deposition and Characterization

In the realm of thin film technology, metal-organic compounds are crucial as precursors in deposition techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). rsc.org These precursors need to have suitable volatility and decomposition characteristics to form high-quality films.

The utility of the 2-propylhexanoate structure is evident in compounds like cerium tris(2-methyl-2-propylhexanoate), which is considered for applications in thin film deposition. ontosight.ai This suggests that metal complexes containing the 2-propylhexanoate ligand are viable precursors. This compound itself could be explored as a ligand in the synthesis of novel metal-organic precursors for thin film deposition. Its branched structure can influence the precursor's volatility and decomposition pathway, which in turn affects the properties of the deposited thin film, such as its morphology, crystallinity, and electronic characteristics.

The general parameters influencing thin film deposition via chemical methods are summarized below.

ParameterInfluence on Thin Film Properties
Precursor ChemistryThe molecular structure of the precursor, including ligands like 2-propylhexanoate, determines its volatility, decomposition temperature, and the composition of the resulting film. rsc.org
Deposition TemperatureAffects the nucleation and growth kinetics, influencing the film's crystallinity and grain size. dokumen.pub
SubstrateThe nature of the substrate surface can affect film adhesion and orientation. dokumen.pub
Reaction AtmosphereThe presence of reactive gases can be used to control the film's stoichiometry and phase. rsc.org

Contributions to Polymer Chemistry and Formulation (excluding fuel additives)

The influence of branched-chain esters in polymer science is more explicitly documented. These compounds are often utilized as plasticizers, modifiers, and components of polymer formulations to enhance properties such as flexibility and processability. ontosight.aigoogle.com

A significant application highlighting the contribution of the 2-propylhexanoate structure is found in a patent for self-curing acrylic formulations. The compound 2-hydroxy-3-(prop-2-enoyloxy)propyl 2-methyl-2-propylhexanoate , a derivative of this compound, is identified as a key monoacrylate oligomer. google.comgoogle.com This demonstrates the role of the 2-propylhexanoate moiety in creating functional monomers for specialized polymer systems. The branched structure likely contributes to the desired rheological and cross-linking properties of the final polymer network.

The use of such functionalized esters in polymer formulations can be detailed in terms of their role in the final product's characteristics.

ComponentFunction in Polymer FormulationExample from Patent
Monoacrylate OligomerActs as a building block for the polymer chain, influencing its flexibility and curing properties.2-hydroxy-3-(prop-2-enoyloxy)propyl 2-methyl-2-propylhexanoate google.comgoogle.com
Acrylic MonomerCo-polymerizes with the oligomer to build the main polymer backbone.Isobornyl acrylate (B77674), Butyl acrylate google.com
Cross-linker UnitsForm links between polymer chains, creating a durable network structure.Not explicitly this compound, but the principle applies to the overall formulation.

This application underscores the potential of this compound as a platform molecule for the synthesis of more complex monomers and polymers with specific functionalities for advanced material applications.

Biological Activity in Non Human and in Vitro Systems

Modulation of Enzyme Activity in Cellular Models (referencing related acids)

While direct studies on methyl 2-propylhexanoate are limited, research on its corresponding carboxylic acid, 2-propylpentanoic acid (valproic acid or VPA), provides significant insights into potential enzymatic modulation. VPA is a well-documented histone deacetylase (HDAC) inhibitor, particularly for class I HDACs. mdpi.comunimi.it This inhibition leads to hyperacetylation of histones, which alters chromatin structure and regulates the expression of genes involved in critical cellular processes like the cell cycle and apoptosis. mdpi.commednexus.org

In addition to its effects on HDACs, VPA is known to modulate other enzymes. It can increase brain levels of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) by inhibiting succinic semi-aldehyde dehydrogenase (SSADH). researchgate.net The metabolic pathways for VPA itself involve several enzyme families, including UDP-glucuronyl transferases for glucuronidation and cytochrome P450 for hydroxylation, indicating a broad interaction with cellular enzymatic machinery. researchgate.net Given that esters can be hydrolyzed to their constituent acid and alcohol, it is plausible that this compound could exert similar effects to VPA by acting as a pro-drug, releasing 2-propylhexanoic acid within the cell.

Gene Expression Perturbations and Transcriptional Profiling in In Vitro Systems (referencing related acids)

Transcriptional profiling studies of branched-chain carboxylic acids have revealed distinct patterns of gene expression, offering a framework for understanding the potential biological impact of this compound. Studies using various human cell lines, including HepG2 (liver), A549 (lung), and MCF7 (breast), have shown that carboxylic acids with 2- or 3-carbon alkyl substituents at the alpha position elicit a transcriptional profile similar to that of the well-characterized developmental toxicant, valproic acid (VPA). cefic-lri.org

A comparative study identified 2-propylhexanoic acid as a close analogue to VPA, sharing a similar transcriptional profile in HepG2 cells. nih.gov These VPA analogues, including 2-ethylhexanoic acid (EHA) and 2-propylheptanoic acid (PNA), were found to be the most transcriptionally active among a series of tested branched-chain carboxylic acids. cefic-lri.orgnih.gov VPA was the most potent in terms of the number of genes affected, followed by EHA. cefic-lri.org In MCF7 cells, the top pathways affected by related parabens (which are also esters) included estrogen response and TNFA signaling via NFKB. nih.gov

Furthermore, in a mouse model for schizophrenia, VPA treatment corrected abnormal glial cell numbers and normalized the expression of the Lcn2 (Lipocalin-2) gene, which was found to be elevated in the mutant mice. plos.org In human bone marrow-derived mesenchymal stem cells, VPA treatment was shown to increase the gene expression of the chemokine receptor CXCR7. mums.ac.ir These findings collectively suggest that 2-propylhexanoic acid, the parent acid of this compound, is a potent modulator of gene expression, and its effects can be systematically profiled using in vitro transcriptional methods.

Role in Natural Product Volatile Profiles

Esters are fundamental components of the aroma and flavor profiles of many fruits and flowers. thegoodscentscompany.comnih.gov Methyl esters, in particular, are known for their fruity and sweet notes. For instance, methyl hexanoate (B1226103) is a natural constituent of the floral scent of the night-blooming water lily Victoria cruziana, where it is the most abundant volatile compound. nih.gov It is also found in foods such as cheese, tomatoes, and potatoes and is used commercially to impart a pineapple-like flavor. wikipedia.org

In fruits, various methyl esters contribute significantly to the characteristic aroma. In apples, compounds like 2-methyl hexanoate acetate (B1210297) and 2-methyl hexanoic acid propionyl are key aroma components in the 'Fuji' cultivar. mdpi.com The ripening of strawberry fruit is associated with the production of numerous volatile esters, including methyl butanoate, methyl 2-methylbutanoate, and methyl hexanoate. oup.com Similarly, esters with two to six carbons, such as ethyl butanoate and ethyl hexanoate, are crucial for the typical aroma of passion fruit. researchgate.net While this compound has not been specifically identified as a major aroma compound in these studies, the prevalence of structurally similar branched-chain and methyl esters underscores their importance in creating the complex scent profiles of plants.

The biosynthesis of esters in organisms is a well-orchestrated process involving specific enzymatic pathways. In plants, the formation of volatile esters, including methyl esters, is often linked to the catabolism of amino acids and fatty acids. researchgate.net For example, the biosynthesis of various branched-chain esters can originate from the breakdown of branched-chain amino acids (BCAAs) like L-leucine and L-valine, which are converted into their respective α-keto acids and subsequently into alcohols and acyl-CoAs, the precursors for ester synthesis. researchgate.netfrontiersin.org

The final step in ester formation is typically catalyzed by alcohol acyltransferases (AATs), which transfer an acyl group from an acyl-CoA molecule to an alcohol. oup.comresearchgate.net The expression of genes encoding AAT enzymes is often developmentally regulated and coincides with fruit ripening. oup.com For example, the biosynthesis of methyl hexanoate in the water lily Victoria cruziana is catalyzed by SABATH methyltransferases, which exhibit high activity with hexanoic acid. nih.gov

Beyond synthesis, organisms exhibit dynamic interconversion of ester pools. In the yeast Saccharomyces cerevisiae, free sterols and steryl esters are freely interconvertible, with steryl esters serving as a cellular reservoir for free sterols. nih.gov This metabolic flexibility, where esters are synthesized, hydrolyzed, and interconverted, highlights their integral role in cellular metabolism, serving not only as flavor and aroma compounds but also as key metabolic intermediates. nih.govnumberanalytics.com

In Vitro Anticancer Activity of Related Methyl Esters

A growing body of research has demonstrated the cytotoxic effects of various methyl esters against cancer cell lines in vitro. These studies highlight the potential of this class of compounds in oncology research.

For example, 9″-lithospermic acid methyl ester showed significant anticancer activity against glioblastoma cell lines U87 and T98, with IC₅₀ values of 30 µM and 34 µM, respectively. mdpi.com This compound was found to induce cell cycle arrest in the S phase. mdpi.com Hybrids of ursodeoxycholic acid methyl ester with dihydroartemisinin (B1670584) have also been developed, showing potent activity against hepatocellular carcinoma cells (HepG2) with an IC₅₀ of 1 µM. mdpi.com

Derivatives of amino acids have been a particularly fruitful area of investigation. Various L- and D-α-amino acid methyl esters attached to an isoquinolinequinone core showed moderate to high cytotoxic activity against several cancer cell lines, with IC₅₀ values for the most promising compounds ranging from 0.5 to 6.25 μM. nih.gov Similarly, L-leucyl-L-leucine methyl ester was shown to induce apoptosis in lung cancer cell lines. scirp.org However, not all amino acid methyl esters show significant cytotoxicity; a study on six different amino acid methyl esters found they did not have a significant toxic effect on liver cancer cell lines (PLC/PRF/5 and HEP3B) or non-cancerous cells. researchgate.netdergipark.org.tr

The table below summarizes findings on the in vitro anticancer activity of various methyl esters.

Table 1: In Vitro Anticancer Activity of Selected Methyl Esters

Compound/Derivative Cancer Cell Line(s) Observed Effect IC₅₀ Value(s) Citation(s)
9″-Lithospermic Acid Methyl Ester U87, T98 (Glioblastoma) Inhibition of cell viability, cell cycle arrest at S phase 30 µM (U87), 34 µM (T98) mdpi.com
Ursodeoxycholic Acid Methyl Ester-Dihydroartemisinin Hybrid HepG2 (Hepatocellular Carcinoma) Growth inhibition, induction of apoptosis 1 µM mdpi.com
L-Alanine Methyl Ester-Isoquinolinequinone Various cancer cell lines Cytotoxic activity 0.5 - 6.25 µM nih.gov
L-Leucine Methyl Ester-Isoquinolinequinone Various cancer cell lines Cytotoxic activity 0.5 - 6.25 µM nih.gov
L-Phenylalanine Methyl Ester-Isoquinolinequinone Various cancer cell lines Cytotoxic activity 0.5 - 6.25 µM nih.gov
L-leucyl-L-leucine Methyl Ester Calu-1, NCI-H460 (Lung Carcinoma) Induction of apoptosis Not specified scirp.org

Environmental Fate and Biogeochemical Cycling

Environmental Distribution and Partitioning Behavior

The distribution of methyl 2-propylhexanoate in the environment is largely governed by its physicochemical properties, which influence its tendency to volatilize into the atmosphere or partition into soil and aquatic systems.

As a volatile organic compound, this compound has the potential to be released into the atmosphere from various sources, including vegetation and decomposition processes. mdpi.comipb.pt Its tendency to volatilize is indicated by its vapor pressure. While specific experimental data for this compound is limited, an estimated vapor pressure for the related compound propyl hexanoate (B1226103) is 0.608 mmHg at 25°C. thegoodscentscompany.com The vapor pressure of esters generally decreases with increasing molecular weight. ecetoc.org

Once in the atmosphere, the transport and fate of this compound are influenced by atmospheric reactions. The atmospheric degradation of esters is often initiated by reactions with hydroxyl (OH) radicals and chlorine (Cl) atoms. nih.gov The reaction with OH radicals is a dominant loss process for many alkanes and their derivatives in the daytime. tandfonline.com The structure of the ester, particularly the presence of branched chains, can influence the reaction rates and the resulting products. nih.gov Recent research has also highlighted the formation of esters and other accretion products in the gas phase through the recombination of peroxy radicals (RO₂), which are key intermediates in the atmospheric oxidation of VOCs. acs.orgcopernicus.org

Below is a table of estimated and related compound data relevant to the atmospheric behavior of this compound.

PropertyValueCompoundNotes
Vapor Pressure 0.608 mmHg @ 25°CPropyl hexanoateEstimated value for a structurally similar ester. thegoodscentscompany.com
Atmospheric Reactions Reacts with OH radicals and Cl atomsAlkyl estersA primary degradation pathway for esters in the atmosphere. nih.gov

When released into terrestrial or aquatic environments, this compound's behavior is governed by its interaction with soil and water. Its partitioning between these phases is influenced by its water solubility and its tendency to adsorb to organic matter in soil and sediment.

In aquatic systems, a primary degradation pathway for esters is hydrolysis, where the ester is cleaved back into its constituent alcohol and carboxylic acid. The rate of hydrolysis is influenced by pH and the structure of the ester. Esters with branched chains, like this compound, tend to be more hydrolytically stable due to steric hindrance, which physically blocks water from accessing the ester group. Data for analogous esters suggest that the hydrolytic half-life at a neutral pH can range from 10 to 100 hours, with branched chains potentially extending this timeframe.

The following table summarizes key parameters related to the interaction of this compound and similar compounds with soil and aquatic systems.

ParameterValue/InformationCompoundRelevance
Soil Sorption (Koc) Predicted based on hydrophobicityGeneral for hydrophobic organicsIndicates potential for adsorption to soil and sediment, affecting mobility. ecetoc.org
Hydrolysis Half-life 10–100 hours (estimated for analogous esters)Methyl hexanoateBranched structure of this compound may lead to a longer half-life.
Hydrolytic Stability Increased with branchingBranched estersThe 2-propyl group likely enhances resistance to hydrolysis.

Biotransformation and Microbial Degradation Studies

Microorganisms play a crucial role in the environmental fate of organic compounds through biotransformation and biodegradation. Esters can be readily metabolized by a wide range of microbes.

The microbial degradation of esters often begins with hydrolysis, catalyzed by enzymes such as lipases and esterases, to yield the corresponding alcohol and carboxylic acid. mdpi.com These products can then be further utilized by microorganisms as carbon and energy sources, entering central metabolic pathways. plos.org

The biosynthesis of branched-chain esters by microorganisms, particularly yeasts and bacteria, using enzymes like alcohol acyltransferases (AATs), has been extensively studied. nih.govresearchgate.net These enzymes catalyze the condensation of an alcohol with an acyl-CoA. nih.gov The reverse reaction, ester hydrolysis, is also a common enzymatic process in microbes. The presence of enzymes capable of synthesizing branched-chain esters implies the existence of enzymes that can also degrade them. Studies have shown that fatty acid elongases in mammals can process branched-chain acyl-CoAs, indicating that the metabolic machinery to handle such structures is present in biological systems. nih.gov

While specific studies on the microbial degradation of this compound are not widely available, the general principles of microbial metabolism of esters suggest that it is likely biodegradable. The branched structure may influence the rate of degradation, potentially requiring specific enzymatic pathways for its breakdown. mdpi.com

Role as Volatile Organic Compounds (VOCs) in Decomposition Processes

This compound has been identified as a volatile organic compound (VOC) emitted during decomposition processes, particularly from decaying plant matter. VOCs are low molecular weight, high vapor pressure compounds that are responsible for the characteristic odors of many natural and synthetic materials. mdpi.com

In the context of decomposition, a complex mixture of VOCs is released as microorganisms break down organic matter such as proteins, carbohydrates, and fats. researchgate.net This mixture includes a variety of chemical classes, such as alcohols, aldehydes, ketones, and esters. researchgate.netnih.gov One study identified "2-methyl propyl hexanoate" as a VOC present in the profile of decomposing apples. Another study on the decomposition of animal remains found "propyl hexanoate" among the emitted esters that could differentiate between species. nih.gov The presence of this compound in the volatiles of decaying flowers has also been noted. ipb.pt These findings indicate that this compound contributes to the chemical signature of decomposition, which plays a role in ecological processes such as attracting scavengers or signaling the presence of decaying organic material. researchgate.net

The emission of esters like this compound during decomposition is a result of microbial metabolism. As microorganisms break down complex organic molecules, they produce a variety of intermediate and final products, including the precursors for ester formation. frontiersin.org

Theoretical and Computational Chemistry

Quantum Mechanical and Molecular Mechanics Simulations

Quantum mechanical (QM) and molecular mechanics (MM) simulations are powerful tools for investigating the properties of methyl 2-propylhexanoate. chemrxiv.org QM methods, rooted in the fundamental principles of quantum theory, offer high accuracy in describing electronic structures and chemical bonding. quantumsimulations.de Hybrid QM/MM simulations, which treat a specific region of a molecule with quantum mechanics and the remainder with classical molecular mechanics, are particularly useful for studying large systems. nih.govscispace.com This approach allows for the detailed electronic description of the reactive center of this compound while efficiently modeling the less critical parts of the molecule. nih.gov

Molecular mechanics force fields, which are collections of parameters and mathematical functions used to describe the potential energy of a system of particles, are fundamental to MM simulations. escholarship.orgarxiv.org These simulations can predict a variety of properties, including conformational dynamics and intermolecular interactions. mdpi.comresearchgate.net For instance, molecular dynamics (MD) simulations can track the movement of atoms over time, providing a dynamic picture of the molecule's behavior. nih.gov The accuracy of these simulations is highly dependent on the quality of the force field parameters. arxiv.org Recent advancements have focused on developing machine-learned MM force fields that are trained on large quantum chemical datasets, enhancing their accuracy and applicability to a wide range of molecules, including esters like this compound. escholarship.org

Table 1: Comparison of Simulation Methodologies

Simulation TypePrimary ApplicationKey AdvantageLimitation
Quantum Mechanics (QM)Electronic structure, reaction mechanismsHigh accuracyComputationally expensive for large systems
Molecular Mechanics (MM)Conformational analysis, intermolecular interactionsComputationally efficientDepends on pre-defined force fields
Hybrid QM/MMEnzyme catalysis, reactions in solutionBalances accuracy and computational costRequires careful definition of QM/MM boundary

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. redalyc.orgscispace.com It provides a good balance between accuracy and computational cost, making it a practical tool for studying molecules like this compound. semanticscholar.org DFT calculations can be used to determine various properties, including optimized geometries, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. semanticscholar.org

The electronic structure provides insights into the molecule's reactivity. For instance, the HOMO-LUMO gap is an indicator of chemical reactivity; a smaller gap generally suggests higher reactivity. semanticscholar.org DFT can also be used to calculate reactivity descriptors like chemical potential, hardness, and electrophilicity, which help in rationalizing and predicting the behavior of the molecule in chemical reactions. semanticscholar.orgbeilstein-journals.org For example, steric hindrance at the α-carbon due to the 2-propyl group in this compound can be computationally modeled using DFT to predict its impact on regioselectivity in reactions. These calculations are instrumental in understanding how the branched structure of this compound influences its chemical properties compared to its linear isomers.

Table 2: Key Parameters from DFT Calculations

ParameterSignificance
Optimized GeometryProvides the most stable 3D structure of the molecule. arxiv.org
HOMO-LUMO GapIndicates chemical reactivity and kinetic stability. semanticscholar.org
Vibrational FrequenciesCorrelates with experimental infrared and Raman spectra. researchgate.net
Reactivity DescriptorsPredicts how a molecule will behave in a chemical reaction. beilstein-journals.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior of molecular systems. mdpi.comresearchgate.net By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes and intermolecular interactions. nih.govnih.gov For this compound, MD simulations can be used to explore its conformational landscape, identifying the most stable conformations and the energy barriers between them. mdpi.com

These simulations are also invaluable for understanding how this compound interacts with other molecules, such as solvents or other chemical species. nih.govresearchgate.net For example, MD can be used to model the solvation of this compound in different media, providing insights into its solubility and partitioning behavior. The analysis of intermolecular interactions, such as hydrogen bonds and van der Waals forces, is crucial for understanding the physical properties of the compound, like its boiling point and viscosity. nih.gov The accuracy of these simulations relies on the force field used to describe the interactions between atoms. mdpi.com

Prediction of Spectroscopic Properties and Reaction Pathways

Computational methods are increasingly used to predict spectroscopic properties and elucidate reaction pathways. mdpi.com For this compound, DFT calculations can be employed to predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. researchgate.net The calculated vibrational frequencies and chemical shifts can then be compared with experimental data to confirm the molecular structure and assign spectral features. redalyc.org This is particularly useful for complex molecules where experimental spectral assignment can be challenging.

Furthermore, computational chemistry offers powerful tools for exploring chemical reaction pathways. rsc.orgnih.gov Methods like the artificial force-induced reaction (AFIR) can be used to systematically search for reaction pathways and transition states without prior knowledge of the products. nih.gov For this compound, these methods could be used to investigate its hydrolysis, reduction, or transesterification reactions, providing detailed mechanistic insights. By calculating the energy barriers for different potential pathways, it is possible to predict the most likely reaction mechanism and the expected products. nih.govescholarship.org

Computational Approaches for Environmental Behavior Modeling

Computational models are essential for assessing the environmental fate and impact of chemicals like this compound. ecetoc.org Quantitative Structure-Activity Relationship (QSAR) models are a key tool in this area. nih.govnih.gov QSARs are mathematical models that relate the chemical structure of a compound to its physicochemical properties, environmental fate, or biological activity. ecetoc.org These models can be used to predict properties such as water solubility, octanol-water partition coefficient (Kow), and biodegradability, which are crucial for understanding how a chemical will behave in the environment. dtic.mileuropa.eu

For this compound, QSAR models can be developed by analyzing a dataset of structurally similar compounds with known environmental properties. ecetoc.org These models can then be used to estimate the environmental persistence, bioaccumulation potential, and toxicity of this compound. europa.eu The reliability of QSAR predictions depends on the quality of the training data and the applicability domain of the model. nih.gov Structural equation modeling is another statistical technique that can be used to analyze complex relationships between variables influencing pro-environmental behavior, although its direct application to a single compound is less common. mdpi.com

Future Research Directions and Interdisciplinary Prospects

Advanced Synthetic Methodologies for Enantioselective Production

The precise control of stereochemistry is a paramount goal in modern organic synthesis, and the production of enantiomerically pure methyl 2-propylhexanoate presents a significant challenge and opportunity. Future research is gravitating towards the development of sophisticated catalytic systems that can deliver high yields and exceptional enantioselectivity. A primary focus will be on asymmetric catalysis, employing novel chiral ligands in conjunction with transition metals to guide the stereochemical outcome of key bond-forming reactions. The exploration of organocatalysis, which utilizes small organic molecules as catalysts, is also a burgeoning field, offering the potential for metal-free and environmentally benign synthetic routes.

Furthermore, the efficiency and economic viability of these synthetic methods are critical for their practical application. Research will likely concentrate on designing catalysts with high turnover numbers and frequencies, ensuring that a small amount of catalyst can produce a large quantity of the desired product. The development of recyclable catalysts and the implementation of continuous flow chemistry systems are also anticipated to be key areas of investigation, aiming to improve process efficiency, safety, and scalability.

Development of Novel Analytical Platforms for Trace Analysis

The detection and quantification of this compound at minute concentrations within complex samples, such as food matrices and environmental systems, necessitates the continuous innovation of analytical techniques. Future advancements are expected to focus on enhancing both the sensitivity and selectivity of analytical platforms. Innovations in sample preparation, such as the development of advanced coatings for solid-phase microextraction (SPME) fibers, will be crucial for the effective preconcentration of the analyte from intricate mixtures.

In the realm of instrumentation, the coupling of multidimensional gas chromatography (GCxGC) with high-resolution mass spectrometry (HRMS) will continue to be a powerful tool for the separation and identification of trace volatile compounds. The development of novel ionization techniques and mass analyzers with improved sensitivity and resolving power will further push the boundaries of detection. Additionally, the exploration of portable and rapid analytical systems, including electronic noses and biosensors, holds promise for real-time, on-site analysis, which could have significant applications in quality control and environmental monitoring.

Exploration of Green Chemistry Principles in Synthesis and Application

The paradigm of green chemistry is increasingly influencing the production and use of specialty chemicals like this compound. A significant thrust of future research will be the adoption of sustainable practices, including the use of renewable feedstocks and biocatalytic processes. The synthesis of the precursor, 2-propylhexanoic acid, from biomass-derived sources is an area of active exploration, aiming to reduce the reliance on petrochemicals.

Biocatalysis, particularly the use of lipases for esterification and transesterification reactions, presents a compelling green alternative to conventional chemical synthesis. These enzymatic reactions typically proceed under mild conditions, often in environmentally friendly solvents, thereby minimizing energy consumption and waste generation. The immobilization of enzymes on solid supports is another key research direction, facilitating their recovery and reuse, which enhances the economic and environmental sustainability of the process. The overarching goal is to design synthetic pathways with high atom economy and minimal environmental impact, aligning the production of this compound with the principles of a circular economy.

In-depth Mechanistic Studies in Catalysis and Biotransformation

A fundamental understanding of the reaction mechanisms underpinning the synthesis and transformation of this compound is critical for optimizing existing processes and designing new ones. Future research will likely employ a synergistic approach, combining advanced experimental techniques with computational modeling to unravel the intricate details of these chemical and biochemical transformations. In the domain of chemical catalysis, the use of in-situ spectroscopic methods, such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, will provide real-time insights into reaction intermediates and transition states.

In the context of biotransformation, detailed structural and functional studies of the enzymes involved, including lipases and esterases, will be paramount. Techniques such as X-ray crystallography will be used to elucidate the three-dimensional structures of these enzymes, while site-directed mutagenesis will help to identify the key amino acid residues responsible for their catalytic activity and substrate specificity. These experimental investigations will be complemented by computational methods, such as density functional theory (DFT) and molecular dynamics (MD) simulations, to model reaction pathways and predict the effects of catalyst modifications.

Systems Biology Approaches to Elucidate Biological Roles

Unraveling the multifaceted biological roles of this compound in the organisms that produce it necessitates a holistic, systems-level perspective. Future research is poised to integrate multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, to construct a comprehensive picture of the metabolic networks and regulatory pathways in which this ester is involved. By correlating changes in gene expression, protein abundance, and metabolite levels with the production of this compound, researchers can begin to decipher its physiological functions.

For instance, in the context of fruit biology, systems biology approaches can aid in identifying the genetic and enzymatic machinery responsible for the biosynthesis of this flavor compound during ripening. This knowledge could subsequently be leveraged in breeding programs or through biotechnological interventions to enhance the sensory attributes of fruits. In microorganisms, elucidating the role of this compound in processes such as quorum sensing or as a defensive agent could have profound implications for industrial biotechnology and the management of microbial communities.

Integrated Environmental Modeling and Risk Assessment Frameworks

A thorough evaluation of the potential environmental implications of this compound requires the development and application of sophisticated modeling and risk assessment frameworks. Future research will focus on creating more accurate and predictive models for the environmental fate and transport of this compound. These models will need to account for its partitioning between various environmental compartments, including air, water, and soil, as well as its degradation through both biotic and abiotic pathways.

Q & A

Q. What are the standard synthetic routes for methyl 2-propylhexanoate, and how can reaction conditions be optimized for yield?

this compound is typically synthesized via esterification of 2-propylhexanoic acid with methanol, using acid catalysts (e.g., sulfuric acid) under reflux. Optimization involves controlling stoichiometry (e.g., excess methanol to drive equilibrium), temperature (60–80°C), and catalyst concentration. Purity can be improved by fractional distillation or column chromatography . Kinetic studies suggest that inductive effects of alkyl groups influence reaction rates, but steric hindrance at the esterification site may require prolonged reaction times .

Q. Which analytical techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : To confirm ester group formation (e.g., methyl proton singlet at ~3.6 ppm, carbonyl carbon at ~170 ppm).
  • GC-MS : For purity assessment and identification of byproducts (e.g., unreacted acid or alcohol).
  • IR spectroscopy : Detection of ester C=O stretching (~1740 cm⁻¹) and C-O stretching (~1200 cm⁻¹). Computational data (e.g., PubChem InChIKey, SMILES) can cross-validate structural assignments .

Q. What safety protocols should be followed when handling this compound in the lab?

  • Use nitrile gloves and chemical-resistant lab coats to prevent skin contact.
  • Employ fume hoods to minimize inhalation risks.
  • Store in airtight containers away from oxidizers.
  • In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How do inductive effects and steric hindrance influence the reactivity of this compound in alkylation reactions?

Studies on structurally similar esters (e.g., 2-methyl-2-propylpentanoate) reveal that inductive effects from alkyl groups increase electrophilicity at the carbonyl carbon, accelerating nucleophilic attack. However, steric hindrance at the α-carbon (due to the 2-propyl group) can reduce reactivity by impeding access to the reaction site. Kinetic experiments using hindered carboxylates demonstrate that steric factors may dominate over inductive effects in certain cases, necessitating computational modeling (e.g., DFT) to predict regioselectivity .

Q. How can researchers resolve contradictions in reactivity data between this compound and its structural analogs?

Contradictions often arise from differing experimental setups (e.g., solvent polarity, temperature). A systematic approach includes:

  • Replicating reactions under identical conditions.
  • Comparing Hammett or Taft parameters to quantify electronic/steric contributions.
  • Using competitive alkylation assays (e.g., with isomeric dibasic acid salts) to isolate steric vs. electronic effects, as demonstrated in studies of potassium carbomethoxystearate analogs .

Q. What methodologies are recommended for studying the environmental fate of this compound?

  • Hydrolysis studies : Monitor ester degradation under varying pH and temperature.
  • Photolysis experiments : Use UV-Vis spectroscopy to assess stability under light exposure.
  • Biodegradation assays : Employ microbial consortia to evaluate breakdown pathways. Data from analogous esters (e.g., methyl hexanoate) suggest hydrolytic half-lives of 10–100 hours at pH 7, but branched chains (e.g., 2-propyl) may delay degradation .

Q. How can computational chemistry tools predict the physicochemical properties of this compound?

  • Molecular dynamics simulations : Estimate logP (octanol-water partition coefficient) to predict lipophilicity.
  • Quantum mechanical calculations : Derive dipole moments and polar surface areas for solubility predictions. PubChem’s computed data (e.g., InChI, molecular weight 186.29 g/mol) provide a baseline for validation .

Experimental Design Considerations

Q. What controls are critical when designing kinetic studies for this compound reactions?

  • Blank reactions : Exclude catalyst or reactant to identify side pathways.
  • Internal standards : Use deuterated analogs (e.g., D₃-methyl esters) for GC-MS quantification.
  • Temperature gradients : Test Arrhenius behavior to confirm activation energies. Prior work on hindered carboxylates emphasizes the need for rigorous exclusion of moisture to prevent hydrolysis artifacts .

Q. How can researchers validate the purity of this compound in multi-step syntheses?

  • DSC (Differential Scanning Calorimetry) : Detect melting point deviations caused by impurities.
  • HPLC with UV detection : Resolve co-eluting byproducts. Cross-referencing with CAS Common Chemistry data ensures alignment with certified standards .

Data Interpretation and Reporting

Q. What statistical methods are appropriate for analyzing discrepancies in esterification yield data?

  • ANOVA : Compare yields across reaction conditions (e.g., catalyst type, temperature).
  • Principal Component Analysis (PCA) : Identify latent variables (e.g., solvent polarity, steric parameters) influencing outcomes.
    Documentation should adhere to ICH guidelines for reproducibility, including batch records and raw spectral data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.